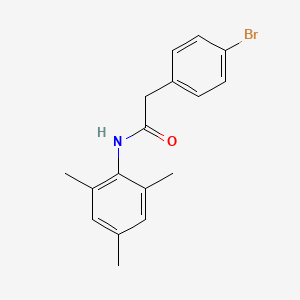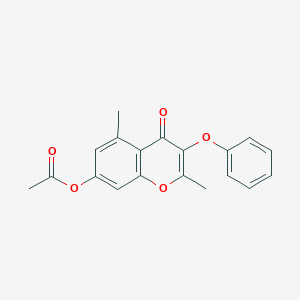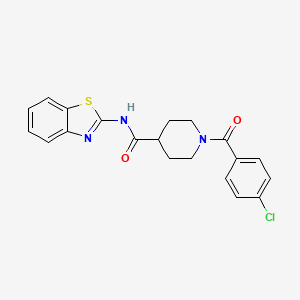amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
4-bromo-2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol, commonly known as BDMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMC belongs to the class of phenols and has a molecular weight of 364.28 g/mol.
Wirkmechanismus
The mechanism of action of BDMC is not fully understood. However, it has been suggested that BDMC induces apoptosis in cancer cells by inhibiting the activity of the protein Bcl-2, which is involved in the regulation of apoptosis. BDMC has also been found to activate the p53 pathway, which is a tumor suppressor pathway that plays a crucial role in preventing the development of cancer.
Biochemical and Physiological Effects:
BDMC has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. BDMC has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, BDMC has been found to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BDMC in lab experiments is its high purity, which ensures reproducibility of results. BDMC is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using BDMC is its low solubility in water, which can make it challenging to dissolve in aqueous solutions. Additionally, BDMC can be toxic at high concentrations, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on BDMC. One area of interest is the development of BDMC-based drugs for cancer treatment. Further studies are needed to elucidate the mechanism of action of BDMC in cancer cells and to determine its efficacy in vivo. Another area of interest is the potential use of BDMC in the prevention and treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, BDMC's antioxidant and anti-inflammatory properties make it a potential candidate for the development of drugs for the treatment of various diseases associated with oxidative stress and inflammation.
Synthesemethoden
BDMC can be synthesized by the reaction of 4-bromo-2-hydroxy-6-methoxybenzaldehyde with N,N-dimethylethylenediamine in the presence of paraformaldehyde and hydrochloric acid. The resulting product is then purified using column chromatography to obtain pure BDMC.
Wissenschaftliche Forschungsanwendungen
BDMC has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antioxidant, and anti-inflammatory properties. BDMC has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. It has also been found to protect against oxidative stress, which is implicated in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O2/c1-15(2)5-6-16(3)9-10-7-11(14)8-12(18-4)13(10)17/h7-8,17H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHHUTYPGYHNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C(C(=CC(=C1)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421407 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5705435.png)

![N-ethyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5705443.png)

![methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5705465.png)


![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)


![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)